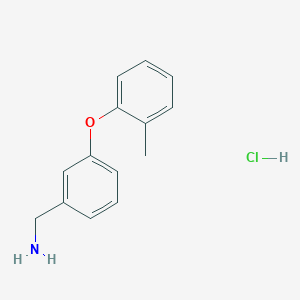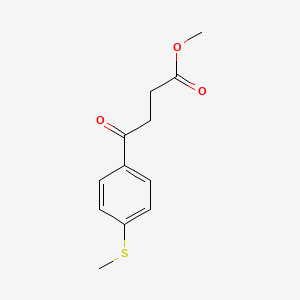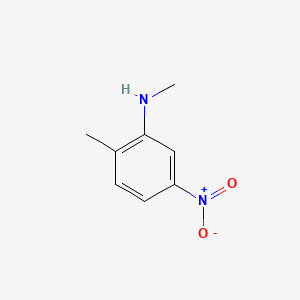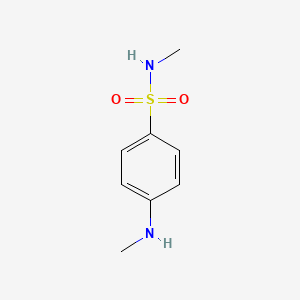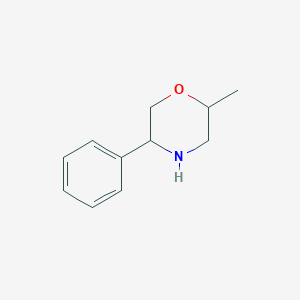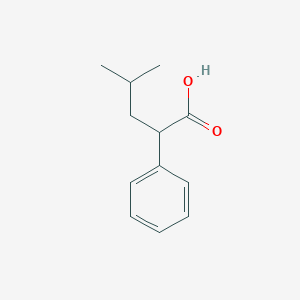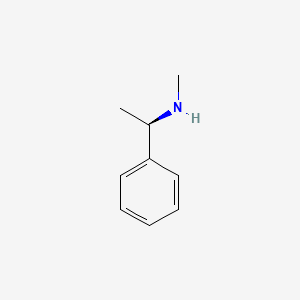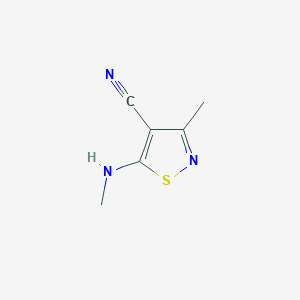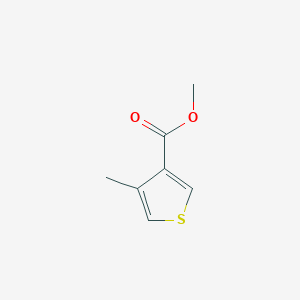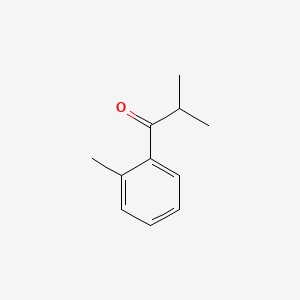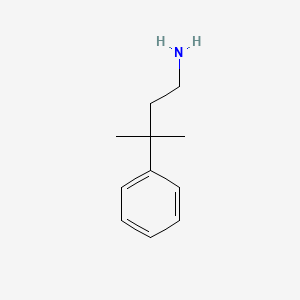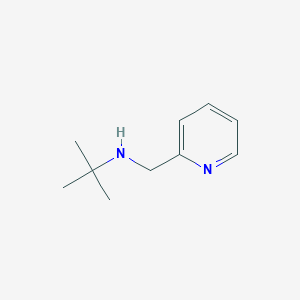![molecular formula C11H11N3O2S B3022954 {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 66297-64-1](/img/structure/B3022954.png)
{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
描述
{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is an organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thioacetic acid moiety. The presence of the 4-methylphenyl group adds to its structural complexity and potential reactivity. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
The primary targets of 2-{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to have diverse biological activities
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. 1,2,4-triazole derivatives have been associated with numerous biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities associated with 1,2,4-triazole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, carboxylic acids like this compound can donate hydrogen ions if a base is present to accept them, and their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Thioacetic Acid Moiety: This step involves the reaction of the triazole derivative with a thioacetic acid precursor under suitable conditions, such as the presence of a base or a catalyst.
Attachment of the 4-Methylphenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioacetic acid moiety, potentially leading to the formation of amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
相似化合物的比较
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenethylamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is unique due to the presence of both the triazole ring and the thioacetic acid moiety, which confer distinct chemical and biological properties. Similar compounds may lack one or more of these features, resulting in different reactivity and applications. For example, 4-methoxyphenylacetic acid lacks the triazole ring, while 4-methoxyphenethylamine lacks the thioacetic acid moiety.
属性
IUPAC Name |
2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-2-4-9(5-3-8)14-7-12-13-11(14)17-6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPABJFZZJANABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496261 | |
| Record name | {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66297-64-1 | |
| Record name | {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


